Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-
Description
Properties
CAS No. |
57567-83-6 |
|---|---|
Molecular Formula |
C9H22N2O2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C9H22N2O2/c1-10(2)4-3-5-11(6-8-12)7-9-13/h12-13H,3-9H2,1-2H3 |
InChI Key |
RDOJBMGPKKSKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCO)CCO |
Origin of Product |
United States |
Biological Activity
Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis- (commonly referred to as compound 1) is a chemical compound with potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis- is . The compound features a dimethylamino group that may contribute to its biological interactions.
Mechanisms of Biological Activity
Research has indicated that compounds similar to Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis- exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown significant antitumor effects against various cancer cell lines. For instance, studies have reported that compounds with similar structures can inhibit the growth of colon and lung cancer cells by stabilizing G-quadruplex DNA structures, which downregulate oncogenes such as c-myc .
- DNA Binding : The ability to bind to DNA is crucial for many therapeutic applications. Compounds in this class have demonstrated DNA-binding capabilities and inhibition of topoisomerases I and II, which are essential for DNA replication and transcription .
- Enzyme Inhibition : Certain derivatives have been tested for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .
Case Studies
- Antitumor Efficacy :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Diethanolamine (DEA)
Key Differences :
N-Ethyldiethanolamine
- CAS: Not explicitly listed, but structurally analogous to .
- Formula: C₆H₁₅NO₂
- Properties :
- Boiling point: ~250–260°C (estimated)
- Applications: Corrosion inhibitors, surfactant synthesis.
Key Differences :
Olaflur (N-Stearyl Trihydroxyethyl Propylenediamine Dihydrofluoride)
Key Differences :
- Olaflur’s long alkyl chain (stearyl) and fluoride salt form enhance its surfactant and anti-microbial properties. The target compound’s dimethylamino group lacks such hydrophobicity but may offer stronger chelation or catalytic activity .
Alkyl-Derived Ethanolamine Analogues (C12–18 and Tallow Alkyl)
Key Differences :
- Long alkyl chains in these derivatives increase lipid solubility, making them effective in non-polar media. The target compound’s dimethylamino group may instead favor aqueous-phase reactions or coordination chemistry .
Structural and Functional Comparisons
| Property | Target Compound | DEA | Olaflur | N-Tallow Derivative |
|---|---|---|---|---|
| Molecular Weight | ~220–250 g/mol (estimated) | 105.14 g/mol | 498.77 g/mol | ~500–700 g/mol |
| Water Solubility | Moderate (tertiary amine) | High | Low (fluoride salt) | Low |
| Key Functional Group | Dimethylamino-propyl | Primary amine | Stearyl-F⁻ | Long alkyl chain |
| Applications | Catalysis, chelators | Detergents, gas treatment | Dental care | Industrial surfactants |
Q & A
Basic: What are the established synthetic routes for Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-?
Answer:
The compound is synthesized via a nucleophilic substitution reaction. A common method involves reacting 3-(dimethylamino)propyl chloride (DMAPC) with diethanolamine in acetonitrile under nitrogen protection. Potassium carbonate (K₂CO₃) is used to maintain alkaline conditions (pH ~9–10) for 4 days at room temperature. Post-synthesis, the product is purified using vacuum filtration and silica-gel column chromatography with a solvent system of dichloromethane/methanol/petroleum ether (6:1:3) . Yield optimization requires strict control of stoichiometry and exclusion of moisture.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms structural integrity by identifying peaks corresponding to the dimethylamino group (δ 2.2–2.4 ppm) and ethanolamine protons (δ 3.5–3.7 ppm).
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 219.2 for C₉H₂₁N₂O₂).
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) is achieved using reverse-phase C18 columns with UV detection at 210 nm .
Basic: How do the solubility properties of this compound influence experimental design?
Answer:
The compound exhibits moderate solubility in polar solvents (e.g., water, ethanol, acetonitrile) due to its tertiary amine and hydroxyl groups. This property necessitates solvent selection based on application:
- Aqueous systems: Use phosphate-buffered saline (PBS) at pH 7.4 for biological studies.
- Organic phases: Chloroform or dichloromethane is preferred for derivatization reactions. Precipitation in non-polar solvents (e.g., hexane) aids purification .
Advanced: How can reaction conditions be optimized to address low yield or impurities?
Answer:
- Temperature: Elevated temperatures (40–50°C) accelerate reaction kinetics but may increase side products; monitor via TLC.
- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance diethanolamine’s nucleophilicity.
- Purification: Gradient elution in column chromatography resolves co-eluting impurities. Recrystallization from ethanol/water (1:1) improves crystalline purity .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural validation?
Answer:
- Cross-validation: Compare ¹³C NMR and DEPT-135 spectra to distinguish CH₃, CH₂, and CH groups.
- Isotopic labeling: Introduce deuterated solvents (e.g., D₂O) to suppress interfering signals in ¹H NMR.
- X-ray crystallography: Resolve ambiguous stereochemistry for crystalline derivatives .
Advanced: What considerations are critical for applying this compound in drug delivery systems?
Answer:
- Biocompatibility: Assess cytotoxicity via MTT assay in target cell lines (e.g., HEK-293).
- Functionalization: Modify the hydroxyl groups with fatty acids (e.g., octadecanoic acid) to create amphiphilic derivatives for micelle formation.
- Permeation studies: Use Franz diffusion cells to evaluate transdermal delivery efficiency, as demonstrated in methotrexate delivery models .
Advanced: How does the compound’s stability under varying pH conditions impact storage and formulation?
Answer:
- Acidic conditions (pH <4): Protonation of the dimethylamino group increases solubility but risks hydrolysis.
- Basic conditions (pH >9): Dehydrohalogenation may occur if residual alkyl halides are present.
- Storage: Store at 4°C in amber vials under argon to prevent oxidative degradation .
Advanced: What computational methods support the prediction of this compound’s reactivity?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media.
- QSAR Models: Correlate substituent effects (e.g., alkyl chain length) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
